
2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 g/mol . The compound is solid in its physical form . The IUPAC name for this compound is 2-(2-methoxyphenyl)cyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12O3/c1-14-10-5-3-2-4-7(10)8-6-9(8)11(12)13/h2-5,8-9H,6H2,1H3,(H,12,13) . The canonical SMILES structure is COC1=CC=CC=C1C2CC2C(=O)O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.21 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has three rotatable bonds . The exact mass and monoisotopic mass of the compound are 192.078644241 g/mol . The topological polar surface area is 46.5 Ų . The compound has a complexity of 227 .Applications De Recherche Scientifique
Synthesis and Application in Flavor Chemistry
Lu Xin-y (2013) synthesized 2-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, a variant of the target compound, from 2-methoxystyrene. This synthesis provides a potential route for large-scale production and could have applications in flavor chemistry due to its novel tobacco flavor characteristics (Lu Xin-y, 2013).
Antiproliferative Activity
J. Lu et al. (2021) synthesized a compound related to 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid, showing significant inhibitory activity against some cancer cell lines. This highlights the compound's potential in developing anticancer therapies (J. Lu et al., 2021).
Antimicrobial and Antioxidant Studies
K. Raghavendra et al. (2016) conducted antimicrobial and antioxidant studies on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, related to the target compound. The study revealed significant antibacterial and antifungal properties, as well as profound antioxidant potential (K. Raghavendra et al., 2016).
Spectroscopic and Calorimetric Studies
H. Ikeda et al. (2003) investigated 2-(dideuteriomethylene)-1,1-bis(4-methoxyphenyl)cyclopropane, closely related to the target compound, through photoinduced electron transfer photoreactions. These studies are essential for understanding the compound's chemical properties and reactivity (H. Ikeda et al., 2003).
Stereocontrolled Synthesis
M. Baird et al. (2001) explored the stereocontrolled synthesis of compounds similar to 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. This research is significant for creating specific stereochemical configurations in pharmaceuticals and chemical products (M. Baird et al., 2001).
Oxidation Studies
M. Bietti and A. Capone (2008) studied the one-electron oxidation of compounds structurally similar to 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. This research is crucial for understanding the compound's stability and reactivity under oxidative conditions (M. Bietti & A. Capone, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-5-3-2-4-7(10)8-6-9(8)11(12)13/h2-5,8-9H,6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTOSVJYKMLFEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553514 |
Source


|
| Record name | 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
92016-93-8 |
Source


|
| Record name | 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-](/img/structure/B1355332.png)



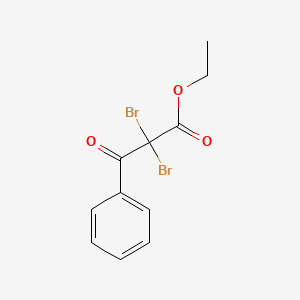

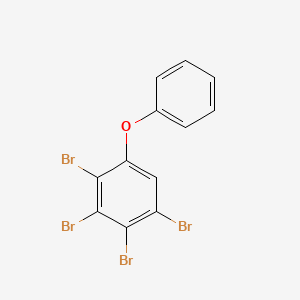
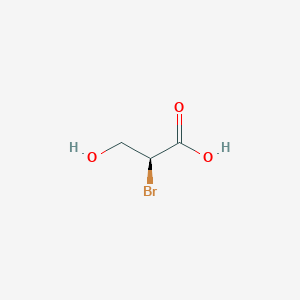
![6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B1355353.png)
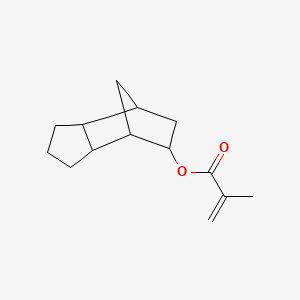
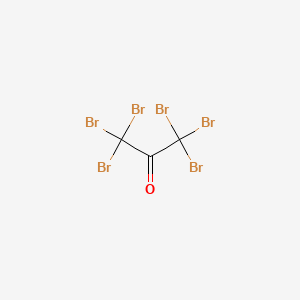
![5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B1355357.png)
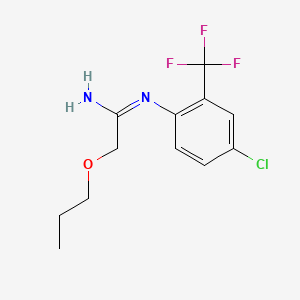
![[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1355359.png)